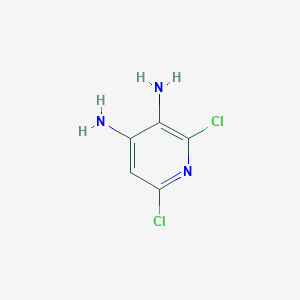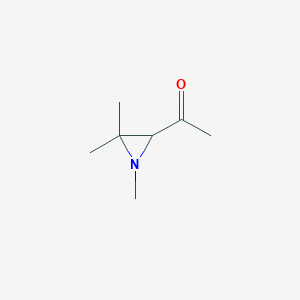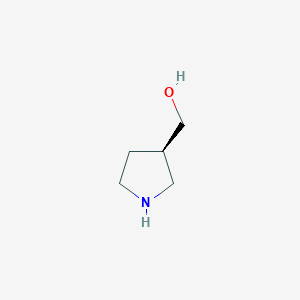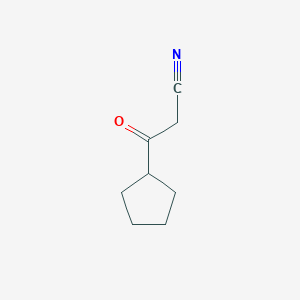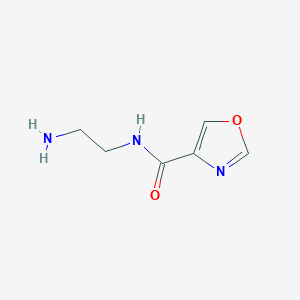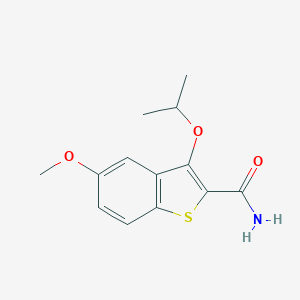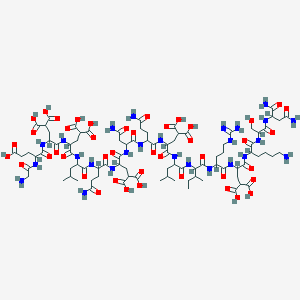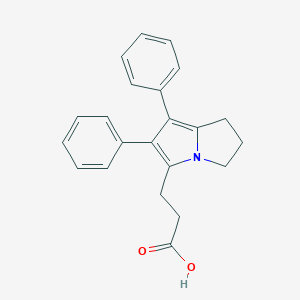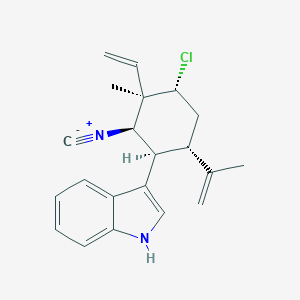
Hapalindole E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hapalindole E is a natural product isolated from marine cyanobacteria. It belongs to the indole alkaloid family, which has shown potential in various pharmacological and medicinal applications. Hapalindole E has been the subject of extensive research in recent years, owing to its unique chemical structure and biological activity.
Mécanisme D'action
The mechanism of action of hapalindole E is not fully understood. However, several studies have suggested that it exerts its biological activity by targeting specific cellular pathways. For instance, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, hapalindole E has been found to inhibit bacterial growth by disrupting the bacterial membrane.
Effets Biochimiques Et Physiologiques
Hapalindole E has been found to exhibit several biochemical and physiological effects. It has been shown to modulate various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK pathway. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, hapalindole E has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of hapalindole E is its potent biological activity, which makes it a valuable tool in pharmacological research. However, its complex chemical structure and low yield in natural sources make it difficult to obtain in large quantities. Additionally, hapalindole E is sensitive to light and heat, which can affect its stability and biological activity.
Orientations Futures
Several future directions have been proposed for the study of hapalindole E. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the production of hapalindole E in larger quantities.
Méthodes De Synthèse
Hapalindole E is a complex molecule that is difficult to synthesize in the laboratory. However, several methods have been developed to produce this compound, including total synthesis and semi-synthesis. The total synthesis involves the construction of the entire molecule from simple starting materials, while the semi-synthesis involves the modification of a natural precursor to produce hapalindole E.
Applications De Recherche Scientifique
Hapalindole E has been studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Several studies have shown that hapalindole E exhibits potent antitumor activity against various cancer cell lines. It has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, hapalindole E exhibits antimicrobial activity against several bacterial strains, making it a promising candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
101968-73-4 |
|---|---|
Nom du produit |
Hapalindole E |
Formule moléculaire |
C21H23ClN2 |
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
3-[(1S,2R,3R,4R,6S)-4-chloro-3-ethenyl-2-isocyano-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |
InChI |
InChI=1S/C21H23ClN2/c1-6-21(4)18(22)11-15(13(2)3)19(20(21)23-5)16-12-24-17-10-8-7-9-14(16)17/h6-10,12,15,18-20,24H,1-2,11H2,3-4H3/t15-,18-,19+,20-,21+/m1/s1 |
Clé InChI |
IJEJDCXOVNHHAX-GRARQNNCSA-N |
SMILES isomérique |
CC(=C)[C@H]1C[C@H]([C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |
SMILES |
CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |
SMILES canonique |
CC(=C)C1CC(C(C(C1C2=CNC3=CC=CC=C32)[N+]#[C-])(C)C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



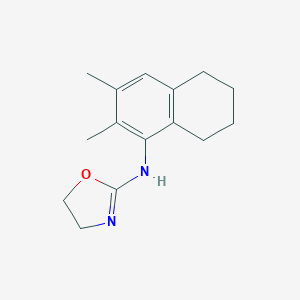
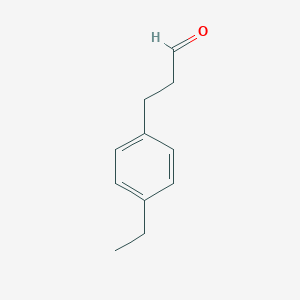
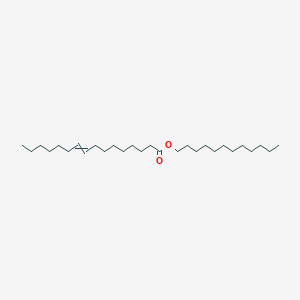
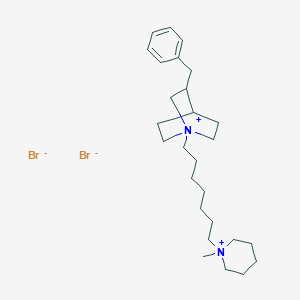
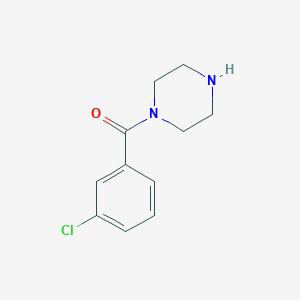
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
